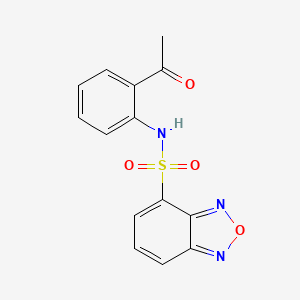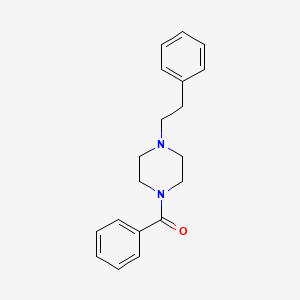
N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
説明
N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide, commonly known as ABOS, is a fluorescent probe used in scientific research. ABOS is a derivative of benzoxadiazole and sulfonamide, which makes it a unique compound with various applications in biochemistry and physiology.
作用機序
ABOS works by binding to biomolecules, such as proteins and lipids, and emitting fluorescence when excited by light. The fluorescence emitted by ABOS is sensitive to the microenvironment of the biomolecule it is bound to, which makes it a valuable tool for studying the behavior of biomolecules in living cells. The mechanism of action of ABOS is well understood, which makes it a reliable compound for scientific research.
Biochemical and Physiological Effects:
ABOS has no known biochemical or physiological effects on living cells. It is a non-toxic compound that does not interfere with the normal functioning of cells. ABOS is a safe compound to use in scientific research, which makes it a popular choice for researchers.
実験室実験の利点と制限
The advantages of using ABOS in lab experiments include its simplicity, efficiency, and versatility. ABOS is easy to synthesize, which makes it a cost-effective compound. It is also a versatile compound that can be used in a wide range of scientific research applications. The limitations of using ABOS in lab experiments include its sensitivity to environmental factors, such as pH and temperature. ABOS is also sensitive to the presence of other compounds, which can interfere with its fluorescence emission.
将来の方向性
There are many future directions for research on ABOS. One direction is to develop new derivatives of ABOS that have improved properties, such as increased fluorescence intensity and sensitivity. Another direction is to study the interaction between ABOS and different biomolecules, such as DNA and RNA. This can help in the development of new diagnostic tools and therapies for various diseases. Additionally, the use of ABOS in live-cell imaging is an area of active research, with many potential applications in cell biology and medicine.
Conclusion:
In conclusion, ABOS is a valuable compound in scientific research, with a wide range of applications in biochemistry and physiology. Its simplicity, efficiency, and versatility make it a popular compound for researchers. ABOS works by binding to biomolecules and emitting fluorescence when excited by light. It has no known biochemical or physiological effects on living cells and is a safe compound to use in scientific research. The future directions for research on ABOS are numerous, with many potential applications in cell biology and medicine.
科学的研究の応用
ABOS is widely used as a fluorescent probe in scientific research. It is used to study the behavior of proteins, lipids, and other biomolecules in living cells. ABOS is also used to study the interaction between drugs and proteins, which can help in the development of new drugs. ABOS is a versatile compound that can be used in a wide range of scientific research applications.
特性
IUPAC Name |
N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-9(18)10-5-2-3-6-11(10)17-22(19,20)13-8-4-7-12-14(13)16-21-15-12/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOQSYLYVSHUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=NON=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-dimethyl-2-{[2-(4-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxamide](/img/structure/B4184678.png)
![N-(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4184685.png)

![3-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4184700.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4184707.png)

![4-[(4-ethylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4184714.png)
![1-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}piperazine](/img/structure/B4184716.png)

![6-fluoro-2-methyl-1-[(2-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4184735.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4184743.png)
![1'-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4184748.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)isonicotinamide](/img/structure/B4184768.png)
